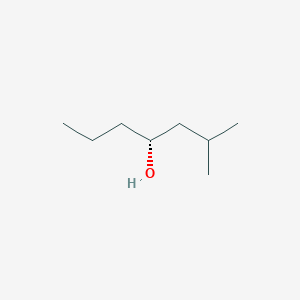

2-Methylheptan-4R-ol

描述

Contextual Significance of Chiral Alcohols in Organic Chemistry

Chiral alcohols are organic compounds containing a carbon atom bonded to four distinct substituents, rendering the molecule non-superimposable on its mirror image fiveable.me. This asymmetry gives rise to the property of chirality, a fundamental concept in organic chemistry fiveable.me. Chiral alcohols are highly valuable in organic synthesis as they can serve as essential building blocks for constructing more complex chiral molecules with specific three-dimensional arrangements fiveable.me. The ability to control the stereochemistry during the synthesis of chiral alcohols is crucial for obtaining enantiomerically pure compounds, which are vital in various applications, including pharmaceuticals, agrochemicals, and materials science fiveable.me. Chiral alcohols can be synthesized through various methods, including the reduction of prochiral ketones, often catalyzed by enzymes like alcohol dehydrogenases wisdomlib.orglongdom.org. Biocatalysis, utilizing microorganisms and enzymes, has gained significant attention for the synthesis of chiral molecules under mild conditions with high selectivity longdom.org.

Overview of Stereoisomerism and its Importance in Chemical Systems

Stereoisomerism is a form of isomerism where compounds share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms libretexts.orgallen.insolubilityofthings.com. These differences in three-dimensional orientation result in distinct physical and chemical properties allen.in. Stereoisomers are classified into configurational isomers and conformational isomers allen.in. Configurational isomers, such as enantiomers and diastereomers, can only be interconverted by breaking and reforming chemical bonds allen.in. Enantiomers are stereoisomers that are non-superimposable mirror images of each other libretexts.org. The importance of stereoisomerism is particularly evident in biological systems, where the specific spatial arrangement of atoms can dramatically influence the activity and interactions of molecules allen.insolubilityofthings.comfiveable.me. For instance, the biological activity of pharmaceutical compounds often depends on their specific stereochemistry; one enantiomer of a drug may be therapeutically effective, while its mirror image could be inactive or even harmful solubilityofthings.comfiveable.me. This stereospecificity is also observed in biological processes like taste and smell, which are regulated by chiral molecules acting as receptors libretexts.org.

Research Landscape of (4R)-2-Methylheptan-4-ol

The research landscape surrounding (4R)-2-Methylheptan-4-ol primarily focuses on its synthesis, characterization, and potential applications, particularly those leveraging its specific stereochemistry. As a chiral alcohol, it is a target for asymmetric synthesis methodologies aimed at producing the enantiomerically pure compound. Research indicates that enzymatic methods, utilizing enzymes like ene-reductases and alcohol dehydrogenases, can achieve the stereoselective reduction of precursors to yield (4R)-2-methylheptan-4-ol with high enantiomeric excess nih.gov.

The absolute configuration of (4R)-2-methylheptan-4-ol can be confirmed through techniques such as asymmetric synthesis and chiral resolution methods like high-performance liquid chromatography (HPLC) with chiral stationary phases, and in some cases, X-ray crystallography of its derivatives .

Detailed research findings often involve the exploration of different synthetic routes and the evaluation of their efficiency and stereoselectivity. For example, studies have investigated the use of specific enzymatic systems for the reduction of related ketones to produce chiral alcohols, including stereoisomers of methylheptanol derivatives nih.govresearchgate.net.

While specific detailed data tables solely focused on the properties or synthesis yields specifically for (4R)-2-methylheptan-4-ol across multiple research findings were not extensively available in the search results, the PubChem database provides some computed properties for the compound. nih.gov.

Here is a table summarizing some computed properties of (4R)-2-Methylheptan-4-ol:

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | PubChem nih.gov |

| Molecular Formula | C8H18O | PubChem nih.gov |

| XLogP3 | 2.5 | PubChem nih.gov |

Research also explores the potential roles of 2-methylheptan-4-ol stereoisomers in biological contexts, such as their function as insect pheromones. Studies suggest that the R-configuration can be critical for biological activity in insect pheromone systems, influencing mating behaviors in certain species . This highlights the importance of obtaining specific stereoisomers for potential applications in integrated pest management strategies .

The synthesis of chiral alcohols like (4R)-2-methylheptan-4-ol is an active area of research, with ongoing efforts to develop more efficient and environmentally friendly methods, including biocatalytic approaches longdom.orgresearchgate.net.

| Synthesis Method Example (General for Chiral Alcohols) | Description | Reference |

| Enzymatic Reduction of Prochiral Ketones | Utilizing alcohol dehydrogenases and/or ene-reductases for stereoselective reduction. | wisdomlib.orglongdom.orgnih.govresearchgate.net |

| Asymmetric Synthesis | Employing methods that favor the formation of a specific stereoisomer. |

Further research continues to explore the full potential of (4R)-2-Methylheptan-4-ol and its stereoisomers in various academic and potential applied settings, driven by the fundamental importance of chirality in chemical and biological systems.

Structure

3D Structure

属性

分子式 |

C8H18O |

|---|---|

分子量 |

130.23 g/mol |

IUPAC 名称 |

(4R)-2-methylheptan-4-ol |

InChI |

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3/t8-/m1/s1 |

InChI 键 |

QXPLZEKPCGUWEM-MRVPVSSYSA-N |

手性 SMILES |

CCC[C@H](CC(C)C)O |

规范 SMILES |

CCCC(CC(C)C)O |

产品来源 |

United States |

Stereoselective Synthesis of 4r 2 Methylheptan 4 Ol and Its Stereoisomers

Asymmetric Synthetic Methodologies

Asymmetric synthesis aims to selectively produce one enantiomer or diastereomer of a compound over others. For 2-methylheptan-4-ol, this involves creating the chiral center at C4 with a high degree of control over its configuration.

Chiral Catalyst-Mediated Reduction of Ketones for Stereocontrol

One common approach to synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. In the case of 2-methylheptan-4-ol, the precursor is 2-methylheptan-4-one. nih.gov Chiral catalysts, typically involving transition metals complexed with chiral ligands, can facilitate the transfer of hydride to the carbonyl group in a stereoselective manner, favoring the formation of one alcohol enantiomer.

While specific detailed research findings for the chiral catalyst-mediated reduction of 2-methylheptan-4-one to (4R)-2-methylheptan-4-ol were not extensively detailed in the search results, the general principle involves selecting a catalyst that directs the hydride delivery to a specific face of the ketone carbonyl. For instance, some methods for synthesizing related chiral alcohols utilize ruthenium-BINAP complexes for stereoselective reduction. The efficiency and stereoselectivity of this method are highly dependent on the choice of the chiral catalyst, reaction conditions such as temperature and solvent, and the specific structure of the ketone substrate.

Biocatalytic and Enzymatic Synthesis

Biocatalysis, utilizing enzymes or whole cells, offers an environmentally friendly and often highly stereoselective route to chiral compounds. Enzymes can catalyze reactions with remarkable chemo-, regio-, and stereoselectivity under mild conditions.

Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly useful enzymes for the synthesis of chiral alcohols. ERs can stereoselectively reduce carbon-carbon double bonds, while ADHs catalyze the reversible reduction of ketones to alcohols, often with high enantioselectivity. nih.gov

While direct examples of ER and ADH applications specifically for the synthesis of 2-methylheptan-4R-ol from an unsaturated precursor were not prominently found for this specific compound, research on the synthesis of the stereoisomers of 4-methylheptan-3-ol (a related pheromone) provides a strong analogy. In this case, a one-pot multi-enzymatic procedure using ERs and ADHs was developed to synthesize all four stereoisomers of 4-methylheptan-3-ol from an unsaturated ketone precursor. nih.gov, nih.gov This approach demonstrates the potential of combining ER and ADH activities to control the stereochemistry at two different centers within a molecule. The selection of specific ER and ADH enzymes with desired stereoselectivities is crucial for directing the reaction towards the desired stereoisomer. nih.gov, mdpi.com

Multi-enzymatic cascade reactions involve a sequence of enzymatic transformations performed in a single pot, allowing for the efficient and stereoselective synthesis of complex molecules from simple starting materials. rsc.org, semanticscholar.org This approach mimics natural biosynthetic pathways and can be highly efficient by minimizing isolation and purification steps of intermediates.

As seen with the related 4-methylheptan-3-ol synthesis, multi-enzymatic cascades employing ERs and ADHs have been successfully applied to generate specific stereoisomers with high enantiomeric and diastereomeric excess. nih.gov, researchgate.net, orcid.org, google.it This strategy involves the sequential action of enzymes to create multiple chiral centers with controlled relative and absolute configurations. The success of these cascades relies on the compatibility of the enzymes and reaction conditions, as well as the efficient channeling of intermediates between enzymatic steps.

Enzymatic resolution is a classical method for obtaining enantiopure compounds from a racemic mixture. This typically involves using an enzyme that selectively reacts with one enantiomer of the racemate, leaving the other unreacted. The reacted product and the remaining enantiomer can then be separated. smolecule.com, psu.edu

Enzymatic resolution has been reported for the preparation of optically active forms of related amino alcohols and other chiral compounds. smolecule.com, thieme-connect.com For 2-methylheptan-4-ol, enzymatic resolution of the racemic mixture could involve selective esterification or hydrolysis catalyzed by lipases or other hydrolases. thieme-connect.com For example, resolution of racemic 4-methylheptan-3-ol has been achieved using Candida antarctica lipase (B570770) B. thieme-connect.com, researchgate.net The efficiency of enzymatic resolution depends on the enzyme's enantioselectivity and the reaction conditions.

Asymmetric Induction Strategies (e.g., Boronic Esters)

Asymmetric induction strategies involve using a chiral auxiliary or reagent to influence the stereochemical outcome of a reaction. Boronic esters, particularly those derived from chiral diols like pinanediol, have been employed as powerful reagents for asymmetric synthesis, allowing for the creation of new chiral centers with high stereocontrol. nih.gov, unibe.ch, diva-portal.org

While direct application to the synthesis of (4R)-2-methylheptan-4-ol was not explicitly detailed, asymmetric induction using chiral boronic esters has been successfully applied in the synthesis of other chiral alcohols and compounds with multiple stereocenters, including stereoisomers of 4-methyl-3-heptanol (B77350). mdpi.com, researchgate.net, researchgate.net, pherobase.com This method often involves the reaction of a prochiral substrate with an organometallic reagent modified by a chiral boronic ester, leading to the formation of a carbon-carbon bond and the induction of chirality at a specific position. The high diastereoselectivity achievable with chiral boronic esters makes them valuable tools for constructing complex chiral molecules. nih.gov

Chirality Transfer Approaches (e.g., Ester Enolate Claisen Rearrangement)

Chirality transfer approaches involve utilizing a pre-existing chiral center in a starting material to control the stereochemistry of a new chiral center formed during a reaction. The ester enolate Claisen rearrangement is one such pericyclic reaction that can be employed for chirality transfer, particularly in the synthesis of γ,δ-unsaturated carboxylic acids with defined stereochemistry. While direct examples for the synthesis of 2-methylheptan-4-ol via this specific rearrangement in the provided sources are limited, the principle of chirality transfer via Claisen rearrangement has been applied in the stereocontrolled synthesis of other chiral compounds, including insect pheromones which are often branched alcohols nih.govresearchgate.netresearchgate.netpherobase.comnumberanalytics.com. This method typically involves the rearrangement of an allyl vinyl ether or a related ester enolate, where the stereochemistry of the newly formed carbon-carbon bond is influenced by the stereochemistry of the starting material's allylic or vinylic center numberanalytics.com. The application of this methodology to appropriate precursors could potentially lead to stereoselective routes towards 2-methylheptan-4-ol stereoisomers.

Classical Stereocontrolled Approaches

Classical stereocontrolled approaches involve designing reactions where the inherent nature of the reagents, catalysts, or reaction conditions dictates the stereochemical outcome.

Grignard Reactions in Chiral Alcohol Synthesis

Grignard reactions are powerful tools for carbon-carbon bond formation and are widely used in the synthesis of alcohols through the reaction of Grignard reagents with carbonyl compounds. In the context of chiral alcohol synthesis, stereocontrol can be achieved by using chiral Grignard reagents, chiral carbonyl compounds, or by conducting the reaction in the presence of chiral ligands or catalysts thieme-connect.deresearchgate.net. While the search results mention the use of Grignard reactions for the synthesis of related branched alcohols like 4-methyl-4-heptanol (B1345628) and 3-methylheptan-4-one, specific applications for the stereoselective synthesis of this compound were not explicitly detailed . However, the general principle involves the nucleophilic addition of a Grignard reagent to a ketone or aldehyde precursor. For instance, the reaction of a chiral ketone with an alkyl Grignard reagent, or the reaction of an achiral ketone with a Grignard reagent in the presence of a chiral additive, can lead to the formation of chiral tertiary or secondary alcohols with varying degrees of stereoselectivity thieme-connect.deresearchgate.net. Adapting such strategies with appropriate precursors (e.g., a chiral 2-methylhexanal (B3058890) or a chiral auxiliary-modified 2-methylheptan-4-one precursor) could be explored for the stereoselective synthesis of 2-methylheptan-4-ol.

Aldol (B89426) Condensation Precursors in Stereoselective Pathways

Aldol condensation is a fundamental reaction for forming carbon-carbon bonds, producing β-hydroxy aldehydes or ketones, which can then be converted to alcohols sigmaaldrich.comscirp.org. Stereoselectivity in aldol reactions can be controlled by using chiral auxiliaries, chiral catalysts, or by employing specific reaction conditions that favor the formation of desired syn or anti diastereomers ub.edu. The resulting β-hydroxy carbonyl compounds serve as precursors for the synthesis of various organic molecules, including branched alcohols. A historical synthesis of 4-methyl-2-heptanol, an isomer of 2-methyl-4-heptanol, involved an aldol condensation followed by reduction . This suggests that aldol chemistry can be a viable route to access the carbon skeleton of 2-methylheptan-4-ol. By employing stereocontrolled aldol reactions with suitable aldehyde and ketone partners, it is possible to synthesize chiral β-hydroxy carbonyl intermediates that, upon subsequent reduction, would yield specific stereoisomers of 2-methylheptan-4-ol nih.govuni.lu. For example, the condensation between isobutyraldehyde (B47883) and pentanal followed by reduction could potentially lead to 2-methylheptan-4-ol, and controlling the stereochemistry of the aldol step would be key to achieving stereoselectivity in the final alcohol product.

Reductive Amination for Analogues

Reductive amination is a process that converts carbonyl compounds into amines via an intermediate imine or enamine, followed by reduction. While primarily used for synthesizing amines, this method is relevant for creating chiral centers adjacent to nitrogen atoms and has been applied in the synthesis of chiral cyclic amines and amino acids rsc.orgnih.govunifi.it. The provided outline mentions reductive amination for "Analogues" of this compound nih.govnih.gov. However, the search results primarily link reductive amination to the synthesis of chiral amines or amino acid precursors, particularly in the context of pheromones like 4-methylheptan-3-ol, which can be synthesized from amino acid derivatives nih.govresearchgate.net. Direct application of reductive amination to synthesize alcohol analogues of 2-methylheptan-4-ol is not clearly described in the provided sources. It is possible that this section of the outline refers to the synthesis of nitrogen-containing analogues with similar structural features and chirality, rather than oxygen-containing alcohol analogues via a reductive amination pathway of a carbonyl precursor directly related to 2-methylheptan-4-ol.

Control and Assessment of Enantiomeric and Diastereomeric Purity

Achieving high enantiomeric excess (ee) and diastereomeric excess (de) is critical in the synthesis of chiral compounds like (4R)-2-methylheptan-4-ol. Various strategies are employed to control stereochemical outcomes and assess the purity of the synthesized stereoisomers.

Strategies for High Stereoisomeric Selectivity in Synthesis

Strategies for achieving high stereoisomeric selectivity often involve the use of chiral catalysts, chiral auxiliaries, or biocatalysis nih.govthegoodscentscompany.comthieme-connect.com. Biocatalytic approaches, utilizing enzymes such as ene-reductases and alcohol dehydrogenases, have demonstrated high efficiency and selectivity in the synthesis of chiral alcohols, including stereoisomers of branched heptanols mdpi.com. For instance, enzymatic reduction of unsaturated ketone precursors can stereoselectively create chiral centers mdpi.com. Table 1 illustrates the potential of enzymatic methods in achieving high enantiomeric and diastereomeric excess for stereoisomers of 4-methylheptan-3-ol, suggesting the applicability of similar biocatalytic principles to the synthesis of 2-methylheptan-4-ol stereoisomers. mdpi.com

Table 1: Examples of Stereoisomeric Purity Achieved in Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers (Illustrative data based on search results for a related compound)

| Stereoisomer | Enzyme System | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| (3S,4R)-4-Methylheptan-3-ol | OYE2.6 / ADH440 | 99% mdpi.com | 99% mdpi.com |

| (3R,4R)-4-Methylheptan-3-ol | OYE2.6 / ADH270 | 99% mdpi.com | 99% mdpi.com |

| (3S,4S)-4-Methylheptan-3-ol | OYE1-W116V / ADH270 | 99% mdpi.com | 94% mdpi.com |

| (3R,4S)-4-Methylheptan-3-ol | OYE1-W116V / ADH440 | 99% mdpi.com | 92% mdpi.com |

Note: This table presents data for 4-methylheptan-3-ol stereoisomers as an example of the high stereoselectivity achievable with enzymatic methods, which can be analogous to approaches for 2-methylheptan-4-ol.

Chiral Resolution Techniques (e.g., Fractional Crystallization of Esters)

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. Various techniques exist for this purpose, including chromatographic separation using chiral stationary phases, enzymatic resolution, and fractional crystallization of diastereomeric derivatives nist.gov.

Fractional crystallization of esters is one such method that can be applied for the resolution of chiral alcohols. This technique involves converting the enantiomers of the alcohol into diastereomeric esters by reacting them with a single enantiomer of a chiral acid. The resulting diastereomers are not enantiomers; they have different physical properties, such as solubility, which can allow for their separation by crystallization nist.gov.

The general process involves forming an ester between the racemic chiral alcohol (R/S)-A and a pure enantiomer of a chiral acid (R)-B to form two diastereomeric esters, (R,R)-AB and (S,R)-AB.

(R/S)-A + (R)-B → (R,R)-AB + (S,R)-AB

These diastereomeric esters are then subjected to fractional crystallization. Due to their differing solubilities, one diastereomer will crystallize preferentially from the solution, leaving the other in the mother liquor. The crystallized diastereomer can then be separated by filtration. Repeated crystallization steps may be necessary to achieve high stereochemical purity. Once separated, the pure diastereomeric ester can be hydrolyzed to cleave the ester linkage and regenerate the now enantiomerically enriched or pure chiral alcohol (R)-A or (S)-A, and the chiral auxiliary acid (R)-B can often be recovered and reused nist.gov.

Applications of 4r 2 Methylheptan 4 Ol in Advanced Organic Synthesis

Role as a Chiral Building Block

(4R)-2-Methylheptan-4-ol's well-defined (4R) configuration makes it particularly suitable for applications in organic synthesis where control over stereochemistry is essential for the resulting molecule's biological activity or specific function.

Precursor for Agrochemicals Requiring Specific Stereochemistry

The specific stereochemistry of (4R)-2-methylheptan-4-ol lends itself to its use as a precursor in the synthesis of agrochemicals where precise stereochemistry is necessary for optimal efficacy. Studies indicate the compound's involvement in the synthesis of insect pheromones, which are components of integrated pest management strategies. The biological activity of insect pheromones is frequently highly dependent on their specific stereoisomeric form. researchgate.netmdpi.com The successful synthesis of individual stereoisomers of related compounds, such as the insect pheromone 4-methylheptan-3-ol, underscores the importance of controlled stereochemistry in the development of agrochemicals. researchgate.netmdpi.com

Synthesis of Derivatives and Structurally Related Compounds

(4R)-2-Methylheptan-4-ol serves as a versatile starting material for the preparation of various derivatives and structurally related compounds through targeted modifications of its functional group and carbon skeleton.

Functionalization of the Hydroxyl Group

The presence of a hydroxyl group in (4R)-2-methylheptan-4-ol provides a reactive handle for a variety of chemical transformations, including but not limited to esterification, etherification, oxidation, and halogenation. These reactions allow for the creation of derivatives with modified chemical and physical properties, thereby broadening the compound's synthetic applicability. Although specific examples of functionalization reactions applied directly to the hydroxyl group of (4R)-2-methylheptan-4-ol were not detailed in the search results, the general methodologies for the functionalization of alcohol hydroxyl groups are well-established principles in organic chemistry.

Methyl-Branched Carbon Skeleton Construction

(4R)-2-Methylheptan-4-ol possesses a characteristic methyl-branched carbon skeleton. This structural motif can be strategically exploited in synthetic routes aimed at constructing other molecules that feature similar branching patterns. Research focused on the synthesis of chiral alcohols containing methyl-branched carbon skeletons, often employing intermediates derived from cyclopropane, illustrates synthetic methodologies that could potentially be adapted for or are related to the synthesis and modification of (4R)-2-methylheptan-4-ol or compounds synthesized from it. researchgate.netresearchgate.net

Synthesis of Aminomethylated Analogues

The synthesis of aminomethylated analogues involves the selective introduction of an aminomethyl (-CH2NH2) functional group into the molecular structure. While direct synthetic routes specifically for aminomethylated analogues of (4R)-2-methylheptan-4-ol were not identified in the search results, the synthesis of chiral amino alcohols is a significant area of research due to their considerable pharmaceutical relevance. thieme-connect.com Established general methods for the synthesis of aliphatic amines and the introduction of amine functionalities into organic molecules, such as transition-metal catalyzed hydroamination reactions, represent potential strategies that could be explored for the synthesis of aminomethylated derivatives of compounds like (4R)-2-methylheptan-4-ol. acs.org

Reaction Mechanisms and Reactivity Studies Involving the Compound

The reactivity of (4R)-2-Methylheptan-4-ol is primarily dictated by the presence of the secondary alcohol functional group and the molecule's chiral center. These features enable its participation in a variety of organic transformations, including oxidation, reduction, substitution, and radical reactions, often with a focus on stereochemical control.

Reduction Reactions and Selectivity

Reduction reactions involving (4R)-2-Methylheptan-4-ol are less direct as it is already in a reduced state as an alcohol. However, the compound or its derivatives can be products of reduction reactions. For instance, the reduction of a ketone, such as 2-methylheptan-4-one, can yield 2-methylheptan-4-ol.

Stereoselective reduction is crucial when synthesizing chiral alcohols like (4R)-2-Methylheptan-4-ol. Biocatalytic methods, particularly using alcohol dehydrogenases (ADH), have shown high stereoselectivity in the reduction of ketones to chiral alcohols. nih.govresearchgate.net For example, enzymatic reduction of 4-methylhept-3-en-2-one has been used to prepare stereoisomers of 4-methylheptan-3-ol with high enantiomeric excess. nih.govresearchgate.net While this is a related structure, it illustrates the potential for enzymatic reduction to control the stereochemistry at a chiral center adjacent to the carbonyl.

Data on enzymatic reduction of a related unsaturated ketone to stereoisomers of 4-methylheptan-3-ol highlights the selectivity achievable with different enzymes:

| Enzyme System | Substrate | Product Stereoisomer | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| OYE2.6 and ADH270 | 4-methylhept-4-en-3-one | (3R,4R)-4-Methylheptan-3-ol | >99% | 99% |

| OYE1-W116V and ADH440 | 4-methylhept-4-en-3-one | (3S,4S)-4-Methylheptan-3-ol | 99% | 94% |

| OYE1-W116V and ADH270 | 4-methylhept-4-en-3-one | (3S,4R)-4-Methylheptan-3-ol | 99% | 99% |

| OYE2.6 and ADH440 | 4-methylhept-4-en-3-one | (3R,4S)-4-Methylheptan-3-ol | 99% | 92% |

| OYE2.6 | 4-methylhept-4-en-3-one | (R)-intermediate | 99% | N/A |

| OYE1-W116V | 4-methylhept-4-en-3-one | (S)-intermediate | 92% | N/A |

This table, adapted from research on a related compound, demonstrates the power of enzymatic methods in achieving high stereoselectivity in the creation of chiral alcohol centers through reduction. nih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

Secondary alcohols like (4R)-2-Methylheptan-4-ol can participate in nucleophilic and electrophilic substitution reactions, although the reactivity and mechanism depend heavily on the reaction conditions and the nature of the leaving group.

Nucleophilic substitution reactions typically involve the replacement of the hydroxyl group with a nucleophile. However, the hydroxyl group (-OH) is a poor leaving group. Conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, or reaction under acidic conditions to form a protonated alcohol (an oxonium ion), can facilitate nucleophilic substitution (e.g., SN1 or SN2 pathways). The stereochemical outcome of nucleophilic substitution at the chiral C-4 center would depend on the mechanism. SN2 reactions proceed with inversion of configuration, while SN1 reactions typically lead to racemization.

Electrophilic substitution reactions are less common for alcohols unless the reaction involves functionalization of the alkyl chain under harsh conditions. However, the oxygen atom of the hydroxyl group can act as a nucleophile in reactions with electrophiles, such as in the formation of esters or ethers.

For example, alcohols can react with acyl halides or carboxylic acids to form esters via nucleophilic attack of the alcohol oxygen on the carbonyl carbon. smolecule.comrsc.org The reaction of an alcohol with an alkyl halide under basic conditions can lead to ether formation via a Williamson ether synthesis (an SN2-type reaction).

While specific examples for (4R)-2-Methylheptan-4-ol were not found in the search results, the general reactivity of secondary alcohols in substitution reactions provides a framework for understanding its potential transformations.

Ecological and Biochemical Research of 4r 2 Methylheptan 4 Ol Excluding Human Clinical Applications

Role in Chemical Ecology and Interspecies Communication

(4R)-2-Methylheptan-4-ol plays a role in the chemical ecology of various insect species, primarily as a component of pheromones, influencing communication and behavior.

Investigation as an Insect Pheromone Component

Research indicates that (4R)-2-methylheptan-4-ol is a crucial component in the synthesis and function of insect pheromones. Its presence can significantly influence the behavior of certain insect species.

Aggregation Pheromone Research

While information directly linking (4R)-2-methylheptan-4-ol specifically as a major aggregation pheromone component is less prominent in the provided results compared to other isomers or related compounds, the broader class of methyl-branched secondary alcohols, including isomers of 4-methyl-3-heptanol (B77350), are known components of aggregation pheromones for various beetles, such as bark beetles. nih.govresearchgate.net For instance, stereoisomers of 4-methyl-3-heptanol are significant components of aggregation pheromones for bark beetles like Scolytus amygdali. The (3S,4S)-isomer of 4-methyl-3-heptanol, a related compound, is a major component of the aggregation pheromone for Scolytus scolytus and S. multistriatus. researchgate.net Another related compound, 2-hydroxy-2-methylheptan-4-one, has been identified as a main component of the aggregation pheromone of Metamasius spinolae. researchgate.net (R)-2-Methylheptan-4-ol has been listed as a pheromone for Metamasius hemipterus. pherobase.com

Influence on Insect Mating Behaviors and Population Dynamics

The presence of (4R)-2-methylheptan-4-ol can influence mating behaviors in certain insect species. Studies on the ecological interactions involving this compound reveal its impact on insect behavior and population dynamics. The compound has been shown to affect mating success and reproductive strategies among various insect species. Pheromones, in general, are utilized for monitoring insect populations and can impact population dynamics through techniques like mating disruption. cabidigitallibrary.orgplantprotection.pl

Stereoisomeric Activity and Species Specificity in Pheromone Responses

The biological activity of 2-methylheptan-4-ol and related compounds in insect pheromone systems is often highly dependent on their stereochemistry. The R-configuration is critical for its biological activity in these systems. Stereoisomers of pheromones can have different activities and are often species-specific in their effects. researchgate.netepa.gov For example, the four stereoisomers of 4-methyl-3-heptanol, a related insect pheromone, exhibit different biological activities towards various species. nih.govresearchgate.net In Atta texana and A. cephalotes, the (S)-enantiomer of 4-methyl-3-heptanone (B36217) is significantly more active than the (R)-enantiomer. antwiki.org Similarly, stereoisomeric attractants in stored-product beetles are often strictly isomeric specific, with variations in stereochemistry greatly reducing effectiveness. openagrar.de

A table summarizing the stereoisomeric activity of related compounds can illustrate this specificity:

| Compound Isomer | Species Affected | Observed Activity | Source |

| (3S,4S)-4-methyl-3-heptanol | Scolytus amygdali | Effectively attracts when combined with others | |

| (3R,4S)-4-methyl-3-heptanol | Leptogenys diminuta | Identified as a trail pheromone | |

| (S)-4-methyl-3-heptanone | Atta texana, A. cephalotes | Significantly more active than (R)-enantiomer | antwiki.org |

| (3S,4S)-4-methyl-3-heptanol | Scolytus scolytus, S. multistriatus | Major aggregation pheromone component | researchgate.net |

Potential in Integrated Pest Management Strategies

Due to its role in influencing insect behavior, (4R)-2-methylheptan-4-ol suggests potential utility in integrated pest management (IPM) strategies. By mimicking or disrupting natural pheromone signals, this compound could serve as an environmentally friendly alternative to synthetic insecticides. Harnessing the effects of this compound on mating success and reproductive strategies could be applied in biological control methods in agriculture. Pheromones, including those with similar structures, are considered sustainable and environmentally benign alternatives to hazardous insecticides in IPM. nih.govresearchgate.net They are used for monitoring, mass trapping, and mating disruption of pests. cabidigitallibrary.org

Microbial Interactions and Environmental Fate

Investigations into the biodegradation pathways of 2-methylheptan-4-ol provide insights into how microorganisms metabolize this compound. Understanding these pathways is essential for developing bioremediation strategies to address potential environmental contamination by organic pollutants. The compound's interaction with enzymes, notably alcohol dehydrogenase, which is crucial for its metabolism, can modulate cellular processes and metabolic pathways in biological systems, including microorganisms. Studies on the environmental fate of chemicals involve gathering hazard information and evaluating environmental fate data, including biodegradation. chemycal.com

Biodegradation Pathways in Microorganisms

Investigations into the biodegradation pathways of 2-methylheptan-4-ol provide insights into how microorganisms metabolize this compound . Understanding these pathways is considered essential for developing bioremediation strategies to address environmental contamination by organic pollutants . Microbial metabolism of organic compounds, including 2-methylheptan-4-ol, contributes to bioremediation efforts . While the search results indicate that microorganisms are involved in the degradation of this compound, detailed specific biodegradation pathways, including the intermediate products and the enzymes involved for (4R)-2-Methylheptan-4-ol or the racemic mixture, were not explicitly detailed in the provided search snippets.

Metabolic Studies of Microbial Transformations

Microbial metabolism of organic compounds has been shown to involve various transformations. In the context of 2-methylheptan-4-ol, microorganisms are known to metabolize this compound . Research in environmental science has revealed pathways through which microorganisms degrade this compound, contributing to bioremediation efforts .

While specific metabolic studies detailing the enzymatic steps and intermediate metabolites for the microbial transformation of (4R)-2-Methylheptan-4-ol were not extensively described in the search results, the general principle of microbial metabolism of organic compounds suggests potential mechanisms such as oxidation of the alcohol group to a ketone, or further degradation of the carbon chain through processes like beta-oxidation after conversion to a carboxylic acid. However, these are general metabolic processes for alcohols and are not specifically confirmed for (4R)-2-Methylheptan-4-ol based on the provided information.

One study noted the production of 6-methylheptan-1-ol, a structurally related alcohol, by Staphylococcus aureus and Staphylococcus epidermidis nih.gov. This indicates the capacity of certain microorganisms to produce or metabolize branched-chain alcohols, which might be relevant in the broader context of 2-methylheptan-4-ol metabolism, although 6-methylheptan-1-ol is a primary alcohol isomer, not the secondary alcohol 2-methylheptan-4-ol.

Advanced Analytical Methodologies for Research on 4r 2 Methylheptan 4 Ol

Spectroscopic Techniques for Stereochemical Characterization

Spectroscopic methods are powerful tools for elucidating the molecular structure and stereochemistry of chiral compounds like (4R)-2-methylheptan-4-ol. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation. For chiral molecules, standard NMR spectra of enantiomers are identical. However, by introducing a chiral auxiliary, it is possible to induce a diastereomeric environment, causing the enantiomers to exhibit distinct NMR signals. This allows for their differentiation and the determination of enantiomeric excess (e.e.). researchgate.net This is achieved primarily through two types of chiral auxiliaries: Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs). acs.org

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. researchgate.netacs.org These complexes have different magnetic environments, leading to separate signals (chemical shift non-equivalence) for the corresponding protons or carbons of the (4R) and (4S) enantiomers. For secondary alcohols, common CSAs include chiral acids or crown ethers. researchgate.netnih.gov For instance, a ternary ion-pair complex using enantiopure mandelic acid and 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective CSA for the enantiodiscrimination of secondary alcohols. researchgate.netnih.gov

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, creating a pair of diastereomers. chiralpedia.com These diastereomers have distinct physical properties and, therefore, different NMR spectra. For alcohols like (4R)-2-methylheptan-4-ol, common CDAs include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The alcohol is converted into diastereomeric MTPA esters, which can be readily distinguished by ¹H or ¹⁹F NMR, allowing for the calculation of enantiomeric purity.

| Chiral Auxiliary Type | Example Reagent | Interaction with Analyte | NMR Outcome |

| Chiral Solvating Agent (CSA) | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Forms transient diastereomeric complexes via non-covalent interactions (e.g., hydrogen bonding). researchgate.net | Separate signals for enantiomers in the spectrum of the mixture. researchgate.net |

| Chiral Solvating Agent (CSA) | Mandelic Acid / DMAP Complex | Forms ternary ion-pair complexes. nih.gov | Achieves enantiodiscrimination and allows for quantification. researchgate.netnih.gov |

| Chiral Derivatizing Agent (CDA) | Mosher's Acid (MTPA) | Covalent reaction to form stable diastereomeric esters. | Distinct and well-resolved spectra for each diastereomer. |

| Chiral Derivatizing Agent (CDA) | 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Forms diastereomeric esters. nih.gov | Allows for separation and determination of absolute configuration. nih.gov |

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For (4R)-2-methylheptan-4-ol, the molecular formula is C₈H₁₈O, corresponding to a molecular weight of approximately 130.23 g/mol . nih.govnih.gov In MS, the molecule is ionized to form a molecular ion [M]⁺, whose mass-to-charge ratio (m/z) is detected.

The primary utility of MS in this context is structural confirmation through the analysis of fragmentation patterns. The energetically unstable molecular ion breaks apart into smaller, characteristic fragment ions. wikipedia.org The fragmentation of aliphatic alcohols is well-documented and typically proceeds through specific pathways. jove.comopenochem.org

Common fragmentation pathways for 2-methylheptan-4-ol include:

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For 2-methylheptan-4-ol, this can result in the loss of a propyl radical (CH₂CH₂CH₃) or an isobutyl radical (CH₂CH(CH₃)₂).

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da) to form an alkene radical cation, resulting in a prominent peak at [M-18]⁺. jove.com

The mass spectrum for the achiral analogue, 2-methyl-4-heptanol, shows characteristic peaks that can be used for its identification. nih.govnist.gov

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 130 | [C₈H₁₈O]⁺ | Molecular Ion (M⁺) |

| 112 | [C₈H₁₆]⁺ | Dehydration (Loss of H₂O) |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage (Loss of propyl radical, C₃H₇) |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage (Loss of isobutyl radical, C₄H₉) |

| 69 | [C₅H₉]⁺ | Secondary fragmentation following dehydration |

| 55 | [C₄H₇]⁺ | Secondary fragmentation |

Data derived from typical fragmentation patterns of secondary alcohols and available spectral data for 2-methyl-4-heptanol. nih.govnist.gov

Chromatographic Techniques for Chiral Separation and Purity Analysis

Chromatographic methods are essential for separating the enantiomers of (4R)-2-methylheptan-4-ol and accurately determining its enantiomeric purity. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different migration times through the column.

Chiral Gas Chromatography (GC) is a highly effective technique for separating volatile chiral compounds like alcohols. chromatographyonline.com The method employs a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are among the most versatile and widely used CSPs for the enantiomeric separation of a broad range of compounds, including alcohols. gcms.czresearchgate.net

The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers of 2-methylheptan-4-ol and the chiral cavities of the cyclodextrin (B1172386) molecules. The differences in the stability and geometry of these complexes for the (4R) and (4S) enantiomers result in different retention times, allowing for their separation and quantification. gcms.cz The enantiomeric excess (e.e.) can be calculated by integrating the peak areas of the two enantiomers.

| Stationary Phase Type | Common Derivatives | Principle of Separation | Application for Alcohols |

| Cyclodextrin-based CSPs | Permethylated, Trifluoroacetylated, Propionylated β- or γ-cyclodextrins. researchgate.net | Differential inclusion complex formation. gcms.cz | High-resolution separation of volatile alcohol enantiomers. chromatographyonline.comnih.gov |

| Amino Acid-based CSPs | Chirasil-Val | Hydrogen bonding and dipole-dipole interactions. | Separation of derivatized amino acids and other polar compounds. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis, offering a wide range of chiral stationary phases (CSPs) suitable for various classes of compounds. rsc.org The direct separation of enantiomers on a CSP is the most common approach. chromatographyonline.com For secondary alcohols, polysaccharide-based CSPs are particularly effective.

These CSPs consist of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral polymer. rsc.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. chromatographyonline.com

| CSP Type | Chiral Selector | Common Trade Names | Typical Mobile Phase |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | CHIRALCEL® OD | Hexane/Isopropanol clockss.org |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | CHIRALPAK® AD | Hexane/Ethanol |

| Macrocyclic Antibiotic | Vancomycin | CHIROBIOTIC® V | Polar-ionic or reversed-phase |

| Pirkle-type | (R,R)-Whelk-O 1 | Normal phase (e.g., Hexane/IPA/ACN) |

Table represents common CSPs used for chiral separations of various compound classes, including alcohols. clockss.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. selvita.commdpi.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC, while also reducing the consumption of organic solvents, making it a "green chemistry" technique. selvita.comchromatographyonline.com

For chiral separations, a polar organic modifier, such as methanol, ethanol, or isopropanol, is typically added to the CO₂ mobile phase. chromatographyonline.comchiraltech.com The same types of CSPs used in HPLC, particularly polysaccharide-based columns, are widely and successfully employed in SFC for resolving enantiomers of alcohols and other compounds. chiraltech.comfagg.be The separation mechanism is analogous to HPLC, relying on differential interactions between the enantiomers and the CSP. chromatographyonline.com

| Parameter | Typical Condition | Purpose |

| Mobile Phase | Supercritical CO₂ with a modifier | Serves as the eluent; modifier adjusts polarity and elution strength. chiraltech.com |

| Modifier | Methanol, Ethanol, or Isopropanol (5-40%) | Enhances analyte solubility and interaction with the stationary phase. chiraltech.com |

| Stationary Phase | Polysaccharide-based CSPs (e.g., CHIRALPAK® series) | Provides the chiral recognition environment for separation. chiraltech.comfagg.be |

| Temperature | 35 - 40 °C | Influences fluid density and interaction kinetics. |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical or subcritical state. researchgate.net |

Optical Methods for Stereochemical Analysis

Optical methods exploit the differential interaction of enantiomers with plane-polarized light. For a molecule to be optically active, it must be chiral and present in a non-racemic mixture. (4R)-2-methylheptan-4-ol, possessing a chiral center at the C-4 position, exhibits optical activity, allowing for its analysis using these techniques.

Polarimetry for Optical Rotation Measurement

Polarimetry is a well-established and non-destructive technique used to measure the extent to which a substance rotates the plane of polarized light. This rotation is a characteristic property of a chiral compound and is directly proportional to its concentration in a solution and the path length of the light through the sample. The measurement of optical rotation is a critical tool in the synthesis and quality control of enantiomerically pure compounds like (4R)-2-methylheptan-4-ol.

The fundamental principle of polarimetry involves passing a beam of monochromatic, plane-polarized light through a sample containing the chiral analyte. The optically active molecules in the sample will rotate the plane of polarization by a specific angle, denoted as α (the observed rotation). This rotation can be either clockwise, termed dextrorotatory (+), or counterclockwise, termed levorotatory (-). The magnitude and direction of this rotation are intrinsic properties of the enantiomer.

Detailed Research Findings

In the context of the enantioselective synthesis of (4R)-2-methylheptan-4-ol, polarimetry is a key analytical method to ascertain the stereochemical outcome of the reaction. Research focused on the efficient synthesis of this compound has utilized polarimetry to confirm the production of the desired (R)-enantiomer and to quantify its optical purity.

A significant contribution in this area comes from the work of Cho and Kim (2003), who reported an efficient synthetic route to (R)-2-methyl-4-heptanol. In their study, the optical rotation of the synthesized (4R)-2-methylheptan-4-ol was measured to determine its enantiomeric excess and confirm its absolute configuration. The specific rotation ([α]D) is a standardized measure of optical rotation, calculated from the observed rotation (α), concentration (c), and path length (l), and is typically reported at a specific temperature (T) and wavelength (λ, usually the sodium D-line at 589 nm).

The specific rotation value obtained in their research provides a benchmark for the stereochemical purity of (4R)-2-methylheptan-4-ol. This data is crucial for researchers aiming to replicate or build upon this synthetic methodology, as it provides a clear and measurable target for the optical purity of the final product.

Interactive Data Table: Optical Rotation of (4R)-2-Methylheptan-4-ol

| Compound Name | Formula | Specific Rotation ([α]D25) | Solvent | Reference |

| (4R)-2-Methylheptan-4-ol | C8H18O | +3.8° | CHCl3 | Cho & Kim, 2003 |

The application of polarimetry in the stereochemical analysis of (4R)-2-methylheptan-4-ol underscores the importance of this classical technique in modern organic chemistry. It provides a reliable and straightforward method for assessing the success of enantioselective syntheses and ensuring the stereochemical quality of the final compound.

Computational and Theoretical Studies on 4r 2 Methylheptan 4 Ol

Molecular Modeling and Docking Simulations

Molecular modeling techniques are utilized to generate three-dimensional representations of (4R)-2-Methylheptan-4-ol, allowing for the visualization and analysis of its structural features. This includes determining key parameters such as bond lengths, angles, and dihedral angles, which are crucial for understanding its conformation and behavior.

Molecular docking simulations are employed to predict the binding affinity and interaction modes of (4R)-2-Methylheptan-4-ol with biological targets, such as proteins. This computational strategy can help hypothesize how the compound might interact within a biological system. For instance, molecular docking using tools like AutoDock Vina has been mentioned as a method to model the binding of compounds to G protein-coupled receptors (GPCRs), focusing on interactions like hydrogen bonding and hydrophobic contacts . While the general application of this technique to predict interactions with biological targets for compounds including 2-Methylheptan-4R-ol is noted, specific detailed docking results or binding affinities for (4R)-2-Methylheptan-4-ol with particular biological targets are not extensively detailed in the available information.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods that simulate the physical movements of atoms and molecules over time. For (4R)-2-Methylheptan-4-ol, MD simulations can be used to study its dynamic behavior in various environments, such as in solution or when interacting with a biological membrane or protein. This technique can provide information about the stability of molecular complexes and the conformational changes that may occur. MD simulations are considered a computational strategy to assess the stability of ligand-receptor complexes under conditions mimicking physiological environments, such as 310 K and 1 atm . However, specific detailed findings from MD simulations conducted on (4R)-2-Methylheptan-4-ol were not prominently featured in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate the structural and physicochemical properties of compounds with their biological activities or other properties. For (4R)-2-Methylheptan-4-ol, QSAR can contribute to understanding how variations in its structure might influence its properties. QSAR models can be trained using molecular descriptors, such as polar surface area (PSA) and ClogP, to predict various properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics .

In a study focusing on predicting the odors of aliphatic alcohols, including 2-methylheptan-4-ol (the racemic mixture), computational methods like fuzzy partition and self-organizing maps were employed. This research provided olfactory values for 2-methylheptan-4-ol on a scale of 0 to 5, indicating its perceived intensity for different odor descriptors edpsciences.org.

This type of study exemplifies how computational approaches can be used in QSAR to link structural features to sensory properties.

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations provide a more detailed understanding of the electronic structure and energy landscape of molecules. For (4R)-2-Methylheptan-4-ol, these calculations can be used for conformational analysis to identify stable conformers and the energy barriers between them. Conformational analysis is the study of the energetics between different rotamers and is useful for understanding the stability of different isomers by considering the spatial orientation and interactions of substituents lumenlearning.com.

Computed properties available for (4R)-2-Methylheptan-4-ol, such as molecular weight, XLogP3, rotatable bond count, and topological polar surface area, are often derived from quantum chemical calculations or related computational algorithms nih.govuni.lu. These properties provide fundamental information about the molecule's characteristics. While quantum chemistry methods, including semi-empirical and ab initio calculations with various basis sets, are known to be used for generating molecular descriptors and analyzing conformations, specific detailed quantum chemical calculations focused solely on the conformational analysis or reactivity of (4R)-2-Methylheptan-4-ol were not extensively detailed in the provided search results bas.bg. Studies discussing the theoretical formation of related compounds through fragmentation illustrate the application of theoretical approaches in understanding potential reaction pathways researchgate.net.

Future Research Directions and Emerging Opportunities

Innovation in Stereoselective Synthesis for Enhanced Efficiency and Sustainability

Future research in the synthesis of 2-Methylheptan-4R-ol is poised to focus on developing more efficient and sustainable stereoselective methods. Current approaches to synthesizing chiral alcohols and related compounds often involve techniques like enzymatic reductions and asymmetric induction nih.govresearchgate.netresearchgate.net. Innovations are expected in the design and application of novel chiral catalysts, including organocatalysts, metal complexes, and biocatalysts such as engineered enzymes (e.g., ene-reductases and alcohol dehydrogenases), to achieve higher enantioselectivity and yield under milder conditions nih.govresearchgate.net. Dynamic kinetic resolution, which combines a racemization process with an enantioselective transformation, represents another promising area for future development, allowing for the conversion of a racemic mixture into a single stereoisomer with high efficiency researchgate.net. Furthermore, research will likely emphasize the development of synthesis routes that minimize waste generation, utilize renewable resources, and operate at lower energy consumption, aligning with the principles of green chemistry ontosight.ai. This could involve exploring continuous flow processes or the use of alternative reaction media.

Exploration of Novel Chiral Building Block Applications in Advanced Materials and Catalysis

The unique stereochemistry of this compound suggests potential as a chiral building block for the synthesis of complex molecules with specific properties. Future research will explore its incorporation into advanced materials, such as polymers or liquid crystals, where chirality can impart desirable optical, electronic, or mechanical characteristics. The development of novel chiral ligands or auxiliaries derived from this compound for use in asymmetric catalysis is another promising area wiley.comsigmaaldrich.com. Such catalysts could enable the stereoselective synthesis of other valuable chiral compounds, contributing to the production of pharmaceuticals, agrochemicals, and fine chemicals ontosight.aiwiley.com. Research into the synthesis of natural products and bioactive compounds could also leverage this compound as a key chiral intermediate rsc.orgmdpi.comsci-hub.se.

Deeper Elucidation of Ecological Roles and Mechanisms in Chemical Communication

Given that related methyl-branched alcohols and ketones function as semiochemicals in insects, future research is warranted to investigate potential ecological roles of this compound peerj.com. Studies could focus on identifying whether this specific stereoisomer is produced by any organisms and if it plays a role in chemical communication, such as acting as a pheromone or kairomone. This would involve ecological fieldwork, coupled with sophisticated analytical techniques to detect and identify the compound in biological samples and the environment peerj.com. Understanding the biosynthesis pathways and the mechanisms by which organisms perceive and respond to this compound could open doors for applications in pest management or other ecological interventions. Research into the environmental fate and pathways of this compound is also relevant in this context mst.dkeuropa.eu.

Development of Integrated Analytical Platforms for Real-time Monitoring of Stereoisomeric Transformations

Accurate and efficient analysis of this compound and its stereoisomers is crucial for both synthetic development and the study of its potential ecological roles. Future research will focus on developing integrated analytical platforms capable of real-time monitoring of stereoisomeric composition during synthesis and in complex environmental or biological matrices ctgb.nleuropa.eu. This could involve advancements in chiral chromatography techniques, such as online coupling of chiral separation with mass spectrometry (MS) for enhanced sensitivity and specificity europa.eu. The development of portable or in-situ sensors for monitoring airborne concentrations of this compound, particularly if it is identified as a significant semiochemical, represents another important direction mdpi.com. Process analytical technology (PAT) tools, such as in-line FTIR, could be further developed for monitoring reaction progress and stereoselectivity in synthetic processes .

Synergistic Approaches Combining Synthetic, Biological, and Computational Methods

The complexity of stereoselective synthesis and the potential biological roles of chiral compounds necessitate synergistic approaches that integrate synthetic chemistry, biology, and computational methods. Future research will increasingly utilize computational tools, such as molecular modeling and simulations, to design more effective catalysts and predict reaction outcomes in stereoselective synthesis vdi-verlag.de. Biological methods, including directed evolution of enzymes, can be employed to develop highly selective biocatalysts for the production of this compound nih.govresearchgate.net. Combining synthetic routes with enzymatic steps in one-pot or cascade reactions can improve efficiency nih.govresearchgate.net. Furthermore, computational analysis of biological receptors could provide insights into the mechanisms of chiral recognition, guiding the design of molecules with specific biological activities chemrxiv.org. The integration of these disciplines will accelerate the discovery and development of new applications for this compound and other chiral molecules.

常见问题

Basic: What are the optimal synthetic routes for 2-Methylheptan-4R-ol, and how can enantiomeric purity be ensured?

Answer:

The synthesis of this compound can be adapted from methods used for structurally related amino alcohols. Key steps include:

- Reductive amination : Reacting 4-heptanone with methylamine under hydrogenation conditions, followed by stereoselective reduction using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the R-configuration .

- Temperature control : Maintaining reactions at 0–5°C during critical steps to minimize racemization .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency and reduce side-product formation .

For enantiomeric purity, use chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and compare retention times to USP reference standards .

Basic: How should researchers characterize the physicochemical properties of this compound?

Answer:

Follow IUPAC guidelines for compound characterization :

- Spectroscopy :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity .

- Physical properties : Measure boiling point (predicted: 180–190°C) and logP (estimated: ~2.5) using EPI Suite™ software .

Advanced: How to resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions may arise from:

- Experimental variability : Differences in cell lines (e.g., HEK-293 vs. CHO) or assay conditions (e.g., pH, temperature) .

- Data normalization : Ensure IC50/EC50 values are standardized to positive/negative controls (e.g., forskolin for cAMP assays) .

- Statistical analysis : Apply mixed-effects models to account for inter-study heterogeneity and use funnel plots to detect publication bias .

05 文献检索Literature search for meta-analysis02:58

Example: If Study A reports EC50 = 10 µM and Study B reports 50 µM, re-analyze raw data using a unified statistical framework (e.g., GraphPad Prism®) .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to GPCRs (e.g., β2-adrenergic receptors), focusing on hydrogen bonding with Serine-204 and hydrophobic interactions with Phe-290 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (310 K, 1 atm) .

- QSAR models : Train models with descriptors like polar surface area (PSA) and ClogP to predict ADMET properties (Note: BenchChem data excluded per requirements).

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, faceshields, and ABEK respirators due to irritant properties (H319, H335) .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., ketone precursors) .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2282) .

Advanced: How to design a robust experimental framework for studying this compound’s metabolic stability?

Answer:

-

In vitro assays : Incubate with liver microsomes (human or rat) and quantify parent compound depletion via LC-MS/MS .

-

Enzyme kinetics : Calculate intrinsic clearance (CLint) using the substrate depletion method:

where is derived from linear regression of ln(% remaining) vs. time .

-

Cross-species comparison : Use hepatocytes from ≥3 species to identify metabolic discrepancies .

Basic: How to validate the stereochemical assignment of this compound?

Answer:

- Optical rotation : Measure and compare to literature values (e.g., +15° to +20° for R-configuration) .

- X-ray crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) and resolve absolute configuration .

- VCD spectroscopy : Compare experimental vibrational circular dichroism spectra to DFT-simulated spectra .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent stoichiometry dynamically .

- Quality-by-design (QbD) : Optimize critical parameters (e.g., catalyst loading, agitation rate) via factorial design experiments .

- Stability testing : Store batches under controlled conditions (4°C, argon) and track enantiomeric excess (ee) over time .

Basic: How to conduct a systematic review of this compound’s pharmacological applications?

Answer:

- Search strategy : Use PubMed/Scopus with terms:

("this compound" OR "C8H18O") AND ("pharmacology" OR "receptor binding")

Apply snowballing to identify grey literature [[13]]. - Inclusion criteria : Prioritize peer-reviewed studies with explicit methodology (e.g., dose-response curves) [[4]].

- Data extraction : Use Covidence® to collate IC50/EC50 values and receptor targets into a standardized table [[13]].

Advanced: How to address reproducibility issues in this compound’s NMR data?

Answer:

- Standardization : Calibrate spectrometers with certified reference materials (e.g., 0.1% TMS in CDCl3) [[9]].

- Parameter optimization : Use ≥64 scans and a relaxation delay (D1) ≥5×T1 to ensure signal fidelity [[10]].

- Data sharing : Deposit raw FID files in public repositories (e.g., NMRShiftDB) for independent validation [[10]].

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。